molecular formula C15H14ClNO3 B290946 N-(5-chloro-2-hydroxyphenyl)-2-ethoxybenzamide

N-(5-chloro-2-hydroxyphenyl)-2-ethoxybenzamide

Cat. No.: B290946
M. Wt: 291.73 g/mol
InChI Key: YEFGGTAFRZXAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-hydroxyphenyl)-2-ethoxybenzamide is a member of benzamides.

Scientific Research Applications

Cancer Research

Research has explored the potential of niclosamide derivatives, including N-(5-chloro-2-hydroxyphenyl)-2-ethoxybenzamide, in cancer treatment. These derivatives have shown significant cytotoxicity against various human cancer cells like breast, prostate, cervical cancer cells, and acute promyelocytic leukemia cells. They have also demonstrated activity in assays related to nuclear factor-ĸappa B (NFĸB), V-Ki-ras2 Kirsten rat sarcoma viral oncogene (KRAS), and mitochondria transmembrane potential (MTP) (Tang et al., 2017).

Molecular Interactions and Structure

Studies have investigated the molecular structure of derivatives of this compound through methods like X-ray diffraction and DFT calculations. These studies help understand the influence of intermolecular interactions on molecular geometry, particularly the effects on dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Drug Development

Niclosamide derivatives have been synthesized and evaluated for gastroprokinetic activity, which influences gastric emptying. These studies explore the relationship between molecular structure and biological activity, providing insights for drug development (Morie et al., 1995).

Nanotechnology in Gene Expression

Research has been conducted on the use of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide in nanotechnology, particularly in enhancing gene expression. This compound has been used in NanoScript platforms to modulate gene expression, indicating its potential in applications like stem cell differentiation (Patel et al., 2015).

Antidiabetic Drug Studies

The structure and properties of antidiabetic drugs related to this compound have been a subject of research, focusing on the solid-state structure and solution behavior. These studies contribute to understanding the drug's stability and efficacy (Sanz et al., 2012).

Properties

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-ethoxybenzamide

InChI

InChI=1S/C15H14ClNO3/c1-2-20-14-6-4-3-5-11(14)15(19)17-12-9-10(16)7-8-13(12)18/h3-9,18H,2H2,1H3,(H,17,19)

InChI Key

YEFGGTAFRZXAOF-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)O

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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